4-METHOXY-N-{[4-(4-METHYLPIPERAZIN-1-YL)PHENYL]METHYL}BENZENE-1-SULFONAMIDE
Overview
Description
4-METHOXY-N-{[4-(4-METHYLPIPERAZIN-1-YL)PHENYL]METHYL}BENZENE-1-SULFONAMIDE is a complex organic compound that features a methoxy group, a methylpiperazine moiety, and a benzene sulfonamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHOXY-N-{[4-(4-METHYLPIPERAZIN-1-YL)PHENYL]METHYL}BENZENE-1-SULFONAMIDE typically involves multiple steps. One common method includes the reaction of 1-chloro-4-methoxybenzene with 1-methylpiperazine to form an intermediate, which is then reacted with a sulfonamide derivative . The reaction conditions often involve the use of catalysts such as palladium on carbon and reductive amination techniques .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-METHOXY-N-{[4-(4-METHYLPIPERAZIN-1-YL)PHENYL]METHYL}BENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The sulfonamide group can be reduced under specific conditions.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like palladium on carbon .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines .
Scientific Research Applications
4-METHOXY-N-{[4-(4-METHYLPIPERAZIN-1-YL)PHENYL]METHYL}BENZENE-1-SULFONAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-METHOXY-N-{[4-(4-METHYLPIPERAZIN-1-YL)PHENYL]METHYL}BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N-{2-Methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl}-N′-[2-(propane-2-sulfonyl)phenyl]-1,3,5-triazine-2,4-diamine
- 1-(4-Methoxyphenyl)-4-methylpiperazine
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
Uniqueness
4-METHOXY-N-{[4-(4-METHYLPIPERAZIN-1-YL)PHENYL]METHYL}BENZENE-1-SULFONAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-methoxy-N-[[4-(4-methylpiperazin-1-yl)phenyl]methyl]benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O3S/c1-21-11-13-22(14-12-21)17-5-3-16(4-6-17)15-20-26(23,24)19-9-7-18(25-2)8-10-19/h3-10,20H,11-15H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNWHIPVOPPDEQG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)CNS(=O)(=O)C3=CC=C(C=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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